molecular formula C9H10N2O2 B2928576 2-(1,3-Benzoxazol-2-ylamino)ethanol CAS No. 134704-32-8

2-(1,3-Benzoxazol-2-ylamino)ethanol

Cat. No. B2928576
Key on ui cas rn: 134704-32-8
M. Wt: 178.191
InChI Key: PPBNFUWGFXLQBB-UHFFFAOYSA-N
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Patent
US08263587B2

Procedure details

To 2-methylsulfanyl-benzooxazole [compound of Step I] (25 g, 150 mmol), ethanolamine (253 g, 250 mL) was added and the reaction mixture was heated at 100° C. for 1.5 hours. The reaction mixture was poured on crushed ice-water mixture and extracted with ethyl acetate (3×1 L). The ethyl acetate layer was washed with water and brine, dried over anhydrous sodium sulfate and concentrated to give 2-(benzooxazol-2-ylamino)-ethanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1>C(CN)O>[O:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=[C:3]1[NH:7][CH2:6][CH2:5][OH:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CSC=1OC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1OC2=C(N1)C=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
C(O)CN
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×1 L)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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